3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
3-(Benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a hybrid molecule combining a benzenesulfonyl group, a propanamide linker, and a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl moiety. The 4-chlorophenyl and benzenesulfonyl groups are critical for modulating electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c18-13-8-6-12(7-9-13)16-20-21-17(25-16)19-15(22)10-11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZRLLESDGYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzenesulfonyl group and a 1,3,4-oxadiazole moiety, which are known to influence its biological activity. The presence of the 4-chlorophenyl group may enhance its binding affinity to specific biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 345.81 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzenesulfonyl group is known to interact with enzymes or receptors, modulating their activity. The oxadiazole ring may contribute to the compound's ability to inhibit specific enzymes or pathways involved in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of this compound against various cancer types remains an area for further investigation.
Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer metabolism. For example, a study on sulfonamide derivatives indicated their potential as inhibitors of carbonic anhydrase II, which plays a role in tumor growth and metastasis .
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. One study highlighted the synthesis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its selective inhibition of carbonic anhydrase II .
Experimental Design
In one experimental setup involving isolated rat heart models, various benzenesulfonamide derivatives were tested for their effects on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased coronary resistance compared to controls .
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| Compound A (benzenesulfonamide) | 0.001 | Increased resistance |
| Compound B (2-hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Moderate decrease |
| Compound C (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs vary in substituents on the oxadiazole ring, sulfonyl groups, and N-substituted aryl/alkyl moieties. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on structural analogs.
Key Observations :
- Molecular Weight : Bulky substituents (e.g., piperidinyl-sulfonyl in 7a) increase molecular weight (~507–535 g/mol) compared to simpler analogs like 8d (338 g/mol) .
- Melting Points : Electron-withdrawing groups (e.g., 4-chlorophenyl) and rigid structures (e.g., thiazole in 7l) correlate with higher melting points (177–178°C) , while alkyl groups (e.g., ethyl in 7k) reduce crystallinity (66–68°C) .
- Solubility : Sulfonyl and chlorophenyl groups enhance hydrophobicity, whereas ethoxy (7l) or pyridinyl () substituents may improve aqueous solubility .
Structure-Activity Relationships (SAR)
- 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding in neurological targets .
- Sulfonyl Linkers : Improve metabolic stability but may increase cytotoxicity if overly bulky (e.g., piperidinyl-sulfonyl in 7a vs. benzenesulfonyl) .
- Oxadiazole Ring : Acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
